

# Biophysical Characterization of ATSP-7041

## Binding: A Technical Guide

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### Compound of Interest

Compound Name: ATSP-7041

Cat. No.: B12366428

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This technical guide provides an in-depth overview of the biophysical characterization of **ATSP-7041**, a potent stapled peptide inhibitor of the MDM2/MDMX-p53 protein-protein interaction. The following sections detail the binding affinity of **ATSP-7041** to its target proteins, the experimental methodologies used to determine these parameters, and the mechanism of action through which it exerts its anti-tumor effects.

## Core Findings: High-Affinity Dual Inhibition

**ATSP-7041** is a stapled  $\alpha$ -helical peptide designed to mimic the p53  $\alpha$ -helix, enabling it to bind to the p53-binding domains of both MDM2 and MDMX with high affinity.<sup>[1]</sup> This dual inhibitory action reactivates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.<sup>[1]</sup> The biophysical properties of **ATSP-7041**, including its high helical stability and resistance to proteolytic degradation, contribute to its potent cellular activity.<sup>[1]</sup>

## Quantitative Binding Data

The binding affinities of **ATSP-7041** for MDM2 and MDMX have been quantified using various biophysical techniques. A summary of these findings is presented in the table below.

Target Protein	Binding Affinity (Ki)	Method	Reference
MDM2	0.9 nM	Fluorescence Polarization Assay	[1]
MDMX	7 nM	Fluorescence Polarization Assay	[1]

## Experimental Methodologies

A comprehensive biophysical characterization of **ATSP-7041** binding has been achieved through a combination of techniques, including Fluorescence Polarization Assay, Surface Plasmon Resonance, and X-ray Crystallography.

### Fluorescence Polarization Assay (FPA)

This assay is used to determine the binding affinity of **ATSP-7041** to MDM2 and MDMX in solution.

Principle: The assay measures the change in polarization of fluorescently labeled p53-derived peptide upon binding to the larger MDM2 or MDMX protein. Unlabeled **ATSP-7041** competes with the fluorescent peptide for binding, causing a decrease in polarization.

Experimental Protocol:

- Reagents:
  - Recombinant human MDM2 (amino acids 1-125) and MDMX (amino acids 1-125) proteins.
  - A fluorescently labeled (e.g., with 5-FAM) p53-derived peptide (e.g., FAM-p5314-29).
  - **ATSP-7041**.

- Assay Buffer: Phosphate-buffered saline (PBS) containing 0.1% bovine serum albumin (BSA).
- Procedure:
  - A constant concentration of MDM2 or MDMX and the fluorescently labeled p53 peptide are incubated together in the assay buffer.
  - Serial dilutions of **ATSP-7041** are added to the mixture.
  - The reaction is allowed to equilibrate at room temperature.
  - Fluorescence polarization is measured using a suitable plate reader.
- Data Analysis:
  - The IC<sub>50</sub> value (the concentration of **ATSP-7041** that displaces 50% of the fluorescent peptide) is determined by fitting the data to a sigmoidal dose-response curve.
  - The K<sub>i</sub> (inhibition constant) is calculated from the IC<sub>50</sub> value using the Cheng-Prusoff equation.

## Surface Plasmon Resonance (SPR)

SPR analysis provides real-time kinetic data on the association and dissociation of **ATSP-7041** with its target proteins.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (**ATSP-7041**) to a ligand (immobilized MDM2 or MDMX). This allows for the determination of association ( $k_a$ ) and dissociation ( $k_d$ ) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.

Experimental Protocol:

- Instrumentation: A Biacore instrument (e.g., Biacore T200).
- Sensor Chip: A CM5 sensor chip is commonly used for amine coupling.

- Ligand Immobilization:
  - Recombinant MDM2 or MDMX is immobilized on the sensor chip surface via standard amine coupling chemistry.
  - The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
  - The protein is injected over the activated surface.
  - Remaining active sites are deactivated with ethanolamine.
- Binding Analysis:
  - A series of concentrations of **ATSP-7041** in running buffer (e.g., HBS-EP+) are injected over the immobilized protein surface.
  - The association and dissociation phases are monitored in real-time.
- Data Analysis:
  - The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters ( $k_a$ ,  $k_d$ , and  $KD$ ).

## X-ray Crystallography

This technique provides a high-resolution three-dimensional structure of **ATSP-7041** in complex with its target protein, revealing the molecular details of the interaction.

Principle: X-ray diffraction patterns from a crystal of the protein-ligand complex are used to calculate an electron density map, from which the atomic coordinates of the complex can be determined.

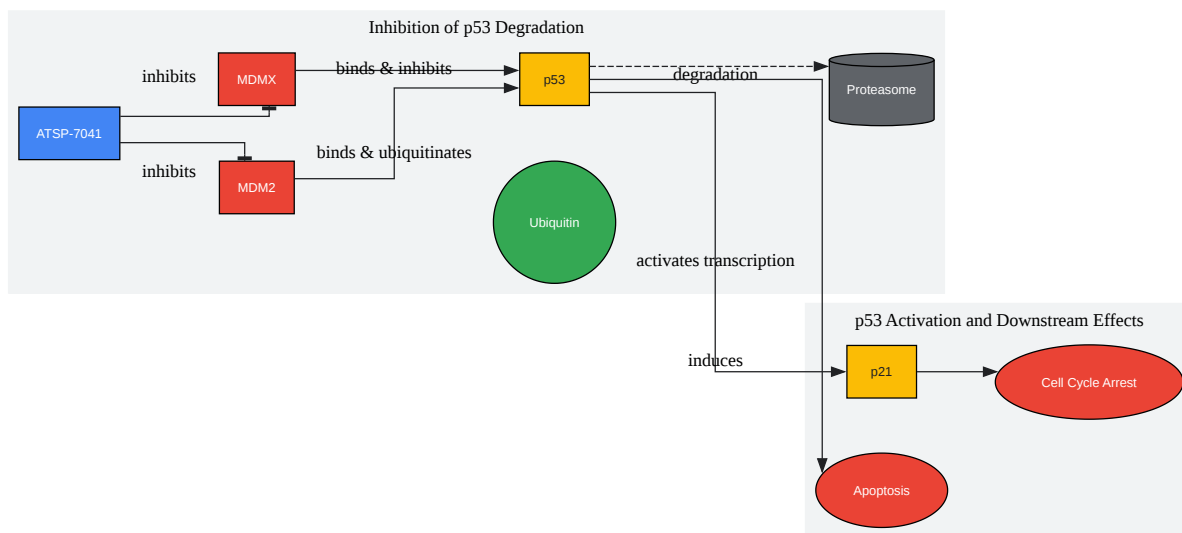
Experimental Protocol:

- Protein Expression and Purification: Recombinant MDMX (humanized zebrafish MDMX, residues 15-106, with L46V/V95L mutations) is expressed and purified.

- Complex Formation: Purified MDMX is incubated with an excess of **ATSP-7041**.
- Crystallization: The MDMX/**ATSP-7041** complex is crystallized using the vapor diffusion method. Crystals of the complex have been grown in solutions containing 15% (wt/vol) polyethylene glycol.
- Data Collection and Structure Determination:
  - X-ray diffraction data are collected from the crystals.
  - The structure is solved by molecular replacement. The Protein Data Bank (PDB) ID for the crystal structure of **ATSP-7041** in complex with MDMX is 4N5T.

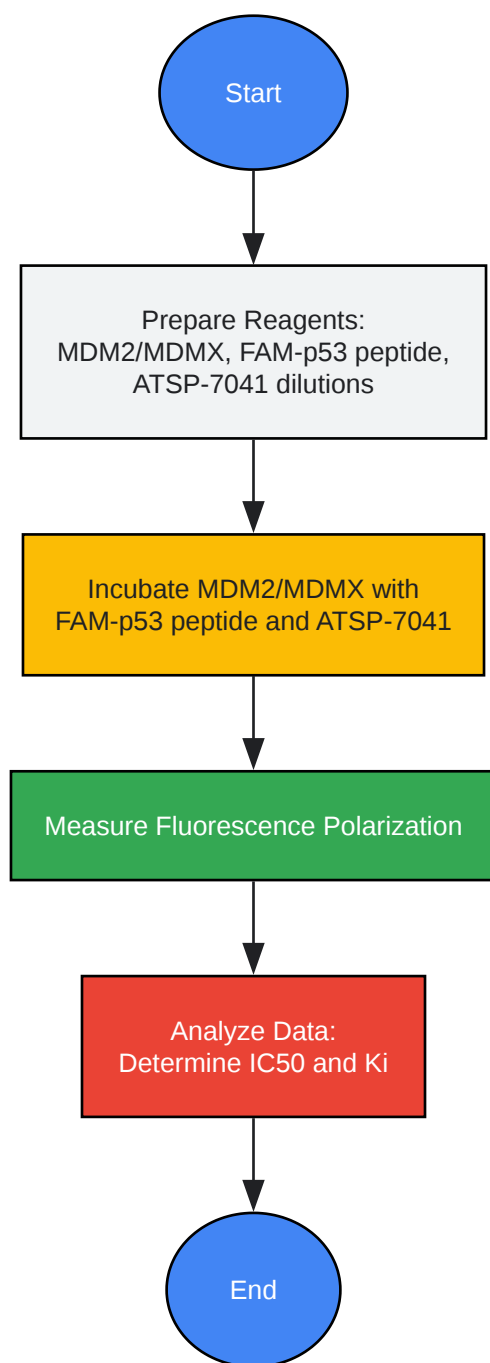
## Signaling Pathway and Experimental Workflows

The interaction of **ATSP-7041** with MDM2 and MDMX initiates a signaling cascade that is crucial for its therapeutic effect. The experimental workflows for the key biophysical assays are also visualized below.



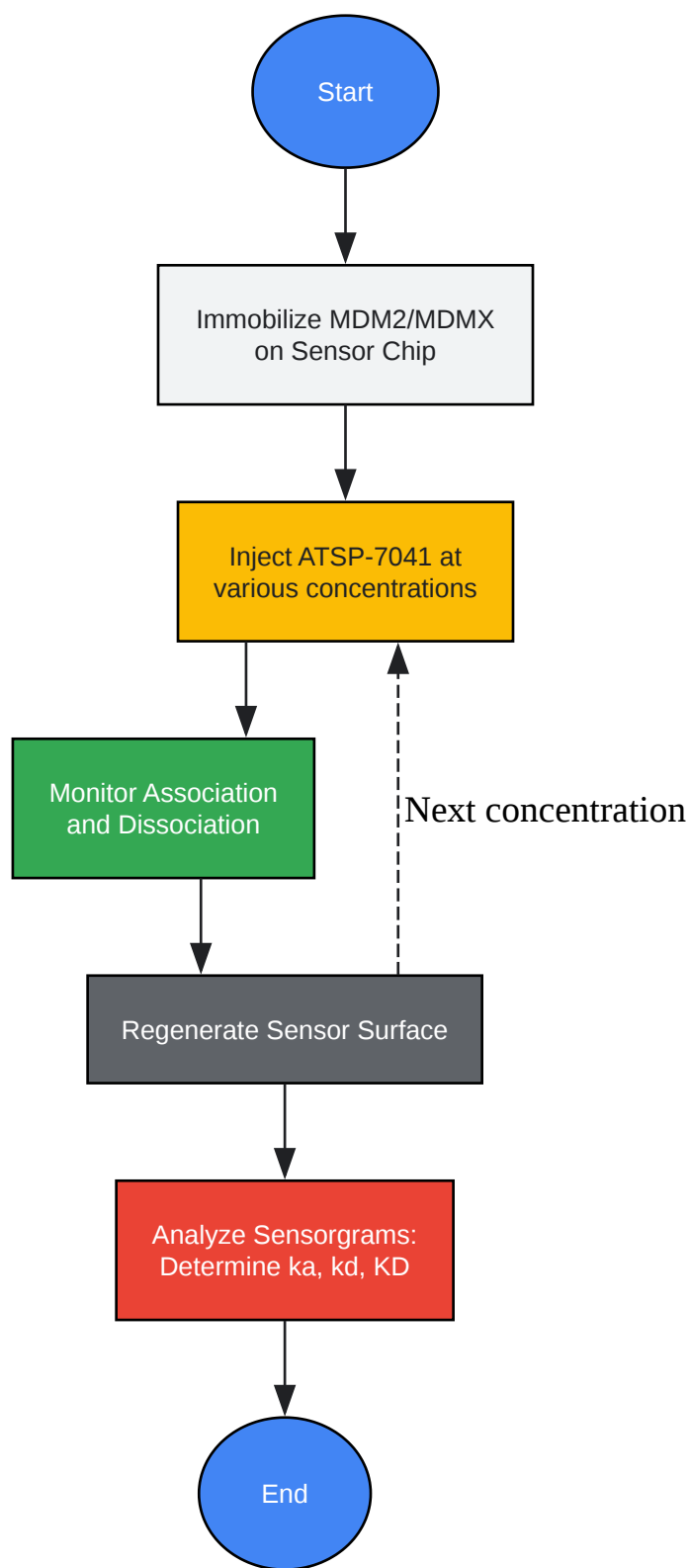
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Caption: **ATSP-7041** Signaling Pathway.



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Caption: Fluorescence Polarization Assay Workflow.



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Caption: Surface Plasmon Resonance Workflow.

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## References

- 1. Stapled  $\alpha$ -helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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